MK-9470 - 947371-30-4

MK-9470

Catalog Number: EVT-276252
CAS Number: 947371-30-4
Molecular Formula: C29H32FN3O3
Molecular Weight: 489.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK-9470 is a selective, high affinity inverse agonist that has been used to image the cannabinoid receptor type 1 in human brain in healthy and disease states. It also a fluorine-18-labeled positron emission tomography (PET) radiotracer [(18) F].
Source and Classification

MK-9470 was developed by Merck Research Laboratories and has been extensively studied for its potential applications in clinical and preclinical settings. Its classification as an inverse agonist indicates that it not only binds to the CB1 receptor but also decreases its activity, contrasting with agonists that activate the receptor. The compound's high affinity for CB1R is evidenced by its low inhibitory concentration (IC50) of approximately 0.7 nM .

Synthesis Analysis

The synthesis of MK-9470 involves multiple steps, typically starting from the precursor compound N-((2S,3S)-3-(3-cyano-phenyl)-4-(4-hydroxyphenyl)butan-2-yl)-2-methyl-2-((5-methylpyridin-2-yl)oxy)propanamide. The synthesis process includes:

  1. Initial Preparation: The synthesis begins with the preparation of the precursor, which undergoes several chemical transformations.
  2. Key Reaction Steps: A notable method involves a one-pot synthesis where the phenolic group is deprotonated using cesium carbonate in dimethylformamide, followed by reaction with [18F]-fluoroethyltosylate. This method simplifies the process by avoiding cumbersome distillation steps .
  3. Yield and Purity: The radiochemical yield of [18F]-MK-9470 is reported to be around 47% with a radiochemical purity of over 95%, achieved within a total synthesis time of about 30 minutes .
Molecular Structure Analysis

MK-9470 has a complex molecular structure characterized by several functional groups that contribute to its pharmacological properties. Its molecular formula is C₁₈H₁₈ClN₂O₂, and it features:

  • Core Structure: The compound contains a phenyl ring substituted with a cyano group and an ether linkage, which are essential for binding to the CB1 receptor.
  • Stereochemistry: The molecule exhibits stereochemistry with specific configurations at certain carbon centers, which are critical for its binding affinity and selectivity towards CB1R.

The detailed structure can be represented as follows:

MK 9470=N 2 3 cyanophenyl 3 4 2 18F fluorethoxy phenyl 1 methylpropyl 2 5 methyl 2 pyridyloxy 2 methylpropanamide\text{MK 9470}=\text{N 2 3 cyanophenyl 3 4 2 }{}^{18}\text{F}\text{ fluorethoxy }\text{phenyl 1 methylpropyl 2 5 methyl 2 pyridyloxy 2 methylpropanamide}
Chemical Reactions Analysis

MK-9470 participates in various chemical reactions primarily related to its binding interactions with CB1 receptors:

  1. Binding Affinity: MK-9470 exhibits selective binding to CB1R, leading to significant changes in receptor activity upon administration. Its binding is characterized by a high ratio of specific to nonspecific binding (4–5:1), indicating strong receptor engagement .
  2. Displacement Studies: In studies involving other compounds such as MK-0364 (another CB1 inverse agonist), MK-9470's binding can be displaced, confirming its specific interaction with the receptor .
Mechanism of Action

The mechanism of action of MK-9470 is centered on its role as an inverse agonist at the CB1 receptor:

  1. Receptor Interaction: Upon binding to CB1R, MK-9470 stabilizes the receptor in an inactive conformation, reducing its basal activity and thus inhibiting downstream signaling pathways associated with cannabinoid effects.
  2. Functional Impact: This action leads to physiological effects that may counteract those induced by endogenous cannabinoids like Δ⁹-tetrahydrocannabinol, making it useful for studying conditions related to cannabinoid signaling .
Physical and Chemical Properties Analysis

MK-9470 possesses distinct physical and chemical properties:

  • Molar Mass: Approximately 341.80 g/mol.
  • Solubility: It is soluble in solvents such as dimethyl sulfoxide, chloroform, methanol, and ethyl acetate.
  • Appearance: Typically appears as a colorless to off-white solid with a purity of ≥ 97% .
Applications

MK-9470 has significant applications in both research and clinical settings:

  1. Neuroimaging: As a PET tracer, MK-9470 allows for noninvasive imaging of CB1 receptor availability in vivo, providing valuable data on receptor dynamics in various neurological conditions .
  2. Pharmacological Studies: It serves as a tool for assessing receptor occupancy by other drugs, aiding in dose selection for clinical trials involving cannabinoid therapies .
  3. Research on Cannabis Effects: Studies utilizing MK-9470 have explored the impact of chronic cannabis use on CB1 receptor availability, revealing alterations that may inform addiction research and therapeutic approaches .
Introduction to Cannabinoid CB1 Receptor Imaging

Role of CB1 Receptors in Neurobiology and Neuropsychiatric Disorders

The cannabinoid type 1 (CB1) receptor represents one of the most abundant G protein-coupled receptors in the mammalian central nervous system, with particularly high densities in cortical regions, hippocampus, basal ganglia, and cerebellum [1]. Functionally, CB1 receptors serve as primary mediators of endocannabinoid signaling—a retrograde neuromodulatory system that fine-tunes synaptic transmission by inhibiting neurotransmitter release. Presynaptic CB1 receptors regulate the release of GABA, glutamate, dopamine, and acetylcholine, thereby influencing critical processes including appetite regulation, emotional processing, motor coordination, and cognitive functions [8]. This extensive neuromodulatory role positions CB1 receptors as key contributors to the pathophysiology of diverse neuropsychiatric disorders.

Neuroimaging studies utilizing selective radiotracers have revealed CB1 receptor alterations across disease spectra:

  • Metabolic and Eating Disorders: Inverse correlations between cerebral CB1 availability and body mass index (BMI) manifest in homeostatic (hypothalamus) and reward-related regions (striatum, orbitofrontal cortex) [8].
  • Neurodegenerative Conditions: Huntington’s disease exhibits early CB1 receptor depletion in the caudate-putamen and globus pallidus, preceding neuronal loss and motor symptom onset [10].
  • Psychiatric Illnesses: Schizophrenia and trauma-related disorders demonstrate altered CB1 availability in corticolimbic circuits [4].

Table 1: Regional CB1 Receptor Distribution in Mammalian Brain

Brain RegionRelative Receptor DensityAssociated Functions
Cerebral CortexHighCognition, executive function
HippocampusHighMemory consolidation, stress response
Basal GangliaHighMotor control, reward processing
CerebellumModerate-HighMotor coordination
HypothalamusModerateAppetite regulation, energy homeostasis
BrainstemLowAutonomic functions

Historical Development of CB1 Receptor Radioligands

Early CB1 receptor imaging faced significant challenges due to the high lipophilicity of cannabinoid ligands, which contributed to excessive nonspecific binding and poor blood-brain barrier penetration. Initial radiotracers like [¹¹C]∆⁹-THC—the psychoactive component of cannabis—lacked sufficient specificity and affinity for quantitative imaging [1]. Subsequent developments included:

  • First-Generation Antagonists/Inverse Agonists: [¹¹C]SR141716A (rimonabant) demonstrated improved specificity but exhibited high lipophilicity (logP > 5) and slow pharmacokinetics, limiting its utility for dynamic PET imaging [5].
  • ¹¹C-Labeled Tracers: [¹¹C]OMAR and [¹¹C]MePPEP offered higher binding affinity but were constrained by the 20-minute half-life of carbon-11, necessitating on-site cyclotron production and rapid imaging protocols [6].
  • ¹⁸F-Labeled Alternatives: The longer half-life of fluorine-18 (110 minutes) enabled centralized tracer production and extended imaging windows. [¹⁸F]FMPEP-d2 emerged as a promising candidate but showed relatively low brain uptake (~2% injected dose), restricting signal-to-noise ratios in human studies [7].

These limitations catalyzed the development of high-affinity, metabolically stable ¹⁸F-labeled ligands with optimized pharmacokinetic profiles for quantitative CB1 receptor imaging.

Table 2: Evolution of Key CB1 Receptor PET Radioligands

RadioligandIsotopeAffinity (Kd/Ki, nM)Brain Uptake (%ID)Key Limitations
[¹¹C]∆⁹-THC¹¹C5–10<1%Low specificity, high nonspecific binding
[¹¹C]SR141716A¹¹C0.2–0.52–3%Slow kinetics, high lipophilicity (logP=5.5)
[¹¹C]OMAR¹¹C0.43–4%Short half-life, metabolite interference
[¹⁸F]FMPEP-d2¹⁸F0.7~2%Moderate brain penetration
[¹⁸F]MK-9470¹⁸F0.7–0.93.2–4.9%Hepatobiliary excretion

Rationale for Developing [¹⁸F]MK-9470 as a PET Tracer

[¹⁸F]MK-9470 (N-[2-(3-cyanophenyl)-3-(4-(2-[¹⁸F]fluoroethoxy)phenyl)-1-methylpropyl]-2-(5-methyl-2-pyridyloxy)-2-methylpropanamide) was engineered to overcome the limitations of prior CB1 radiotracers through strategic molecular design:

  • Subnanomolar Affinity and Specificity: [¹⁸F]MK-9470 functions as a potent inverse agonist with an IC50 of 0.7 nM against human CB1 receptors. Autoradiographic studies in non-human primates confirmed binding patterns aligning with known CB1 distributions, with a total-to-nonspecific binding ratio of 4–5:1 in the putamen. Pretreatment with the selective inverse agonist MK-0364 blocked >90% of cerebral binding, confirming target specificity [1].
  • Optimized Lipophilicity: With a logD7.3 of 4.7, [¹⁸F]MK-9470 achieves sufficient blood-brain barrier penetration while maintaining acceptable nonspecific binding. Brain uptake peaks at 90–120 minutes post-injection and remains stable for >4 hours, enabling extended imaging protocols [5].
  • Favorable Pharmacokinetics: Human studies demonstrated brain uptake of 3.2–4.9% of the injected dose—significantly higher than contemporaneous tracers like [¹⁸F]FMPEP-d2. Test-retest variability was excellent at 7%, supporting its reliability for longitudinal studies [1] [5].
  • Metabolic Stability and Clearance: While primarily metabolized hepatically via cytochrome P450 enzymes, the intact parent fraction remains >80% at 60 minutes post-injection. Excretion occurs predominantly via the hepatobiliary route (80–90%), with minimal renal clearance (<10%), reducing bladder radiation exposure [4] [5].

Table 3: Pharmacokinetic Properties of [¹⁸F]MK-9470

ParameterNon-Human PrimatesHumans
Injected DoseNot reported251 ± 25 MBq
Brain Uptake Peak60–90 min p.i.90–120 min p.i.
Specific Binding Ratio4–5:1 (putamen)3.5–5:1 (cortical regions)
Parent Fraction (60 min)>85%>80%
Primary Excretion RouteHepatobiliaryHepatobiliary (85–90%)
Test-Retest VariabilityNot reported7%

The tracer’s biodistribution profile facilitates whole-body imaging with an effective dose of 22.8 ± 4.3 μSv/MBq—comparable to other ¹⁸F-labeled radiopharmaceuticals. This allows multiple scans within recommended radiation safety limits [5].

Properties

CAS Number

947371-30-4

Product Name

MK-9470

IUPAC Name

N-[(2S,3S)-3-(3-cyanophenyl)-4-[4-(2-fluoroethoxy)phenyl]butan-2-yl]-2-methyl-2-(5-methylpyridin-2-yl)oxypropanamide

Molecular Formula

C29H32FN3O3

Molecular Weight

489.6 g/mol

InChI

InChI=1S/C29H32FN3O3/c1-20-8-13-27(32-19-20)36-29(3,4)28(34)33-21(2)26(24-7-5-6-23(16-24)18-31)17-22-9-11-25(12-10-22)35-15-14-30/h5-13,16,19,21,26H,14-15,17H2,1-4H3,(H,33,34)/t21-,26+/m0/s1

InChI Key

XIYPJXKEMLKFMD-HFZDXXHNSA-N

SMILES

CC1=CN=C(C=C1)OC(C)(C)C(=O)NC(C)C(CC2=CC=C(C=C2)OCCF)C3=CC=CC(=C3)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

((18)F)MK-9470
18F-MK-9470
MK-9470
N-(2-(3-cyano-phenyl)-3-(4-(2-(18F)fluorethoxy)phenyl)-1-methylpropyl)-2-(5-methyl-2-pyridyloxy)-2-methylproponamide

Canonical SMILES

CC1=CN=C(C=C1)OC(C)(C)C(=O)NC(C)C(CC2=CC=C(C=C2)OCCF)C3=CC=CC(=C3)C#N

Isomeric SMILES

CC1=CN=C(C=C1)OC(C)(C)C(=O)N[C@@H](C)[C@@H](CC2=CC=C(C=C2)OCCF)C3=CC=CC(=C3)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.